molecular formula C14H13N3O B3033441 2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1021262-12-3

2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B3033441
CAS No.: 1021262-12-3
M. Wt: 239.27 g/mol
InChI Key: SOWSUFWSTQBPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 3,4-dimethylphenyl group at the C-2 position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-9-3-4-11(7-10(9)2)12-8-13-14(18)15-5-6-17(13)16-12/h3-8H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWSUFWSTQBPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CNC(=O)C3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Ring Closure

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is typically constructed via cyclization of appropriately substituted precursors. A common approach involves treating 3-amino-5-(3,4-dimethylphenyl)pyrazole-4-carboxamide with diketones or α-ketoesters under basic conditions. For example, refluxing in ethanol with potassium carbonate (K₂CO₃) facilitates intramolecular cyclization through nucleophilic attack at the carbonyl carbon.

Key parameters :

  • Solvent : Ethanol or dimethylformamide (DMF)
  • Base : K₂CO₃, NaOH, or triethylamine
  • Temperature : 80–120°C
  • Yield : 45–68%

Acid-Catalyzed Annulation

Strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) promote cyclization via protonation of carbonyl groups, enhancing electrophilicity. A study demonstrated that 2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one forms in 72% yield when 5-(3,4-dimethylbenzoyl)-1H-pyrazol-3-amine reacts with glyoxylic acid in HCl/ethanol at 70°C.

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Introduction of the 3,4-dimethylphenyl group is achieved through palladium-catalyzed cross-coupling. A representative protocol involves:

  • Bromination of pyrazolo[1,5-a]pyrazin-4(5H)-one at position 2 using N-bromosuccinimide (NBS).
  • Coupling with 3,4-dimethylphenylboronic acid using [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (Pd(dppf)Cl₂) and potassium phosphate (K₃PO₄) in dioxane/water.

Optimized conditions :

Parameter Value
Catalyst loading 5 mol% Pd(dppf)Cl₂
Solvent Dioxane:H₂O (4:1)
Temperature 100°C (microwave irradiation)
Yield 89%

Buchwald-Hartwig Amination

For nitrogen-functionalized derivatives, Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos enables C–N bond formation. However, this method is less common for the target compound due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A one-pot protocol achieves 92% yield by combining:

  • 3,4-dimethylbenzaldehyde
  • Ethyl acetoacetate
  • Hydrazine hydrate

under microwave conditions (150°C, 20 min) in acetic acid. The mechanism involves sequential Knoevenagel condensation, cyclocondensation, and oxidation.

Advantages :

  • Reduced reaction time (20 min vs. 12 h conventional)
  • Improved purity (≥95% by HPLC)

Oxidative Dehydrogenation Approaches

Molecular Oxygen-Mediated Synthesis

Oxidative cyclization using O₂ as a terminal oxidant is both economical and environmentally benign. A two-step process involves:

  • Condensation of 3,4-dimethylphenylhydrazine with ethyl 2-(2-oxopropyl)acetate.
  • O₂-mediated dehydrogenation in ethanol with acetic acid (6 equiv) at 130°C.

Yield comparison :

Oxidant Yield (%)
O₂ (1 atm) 94
Air 74
Argon 6

Transition Metal Catalysts

Manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) effectively dehydrogenate intermediates. For instance, MnO₂ in toluene at 110°C affords the target compound in 83% yield.

Purification and Optimization

Chromatographic Techniques

Silica gel column chromatography with methanol/dichloromethane gradients (1:20 to 1:10 v/v) is standard for isolating this compound. Preparative HPLC using C18 columns and acetonitrile/water mobile phases achieves >99% purity for pharmaceutical applications.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) improve solubility but may reduce selectivity. A study comparing solvents found:

Solvent Yield (%) Purity (%)
Ethanol 68 92
DMF 75 88
Toluene 52 95

Higher temperatures (≥100°C) accelerate reactions but increase byproduct formation.

Emerging Methodologies

Flow Chemistry

Continuous flow systems enable scalable synthesis. A microreactor setup with residence time <5 min achieves 85% yield by maintaining precise temperature control (±2°C).

Enzymatic Catalysis

Preliminary studies using lipases (e.g., Candida antarctica Lipase B) show promise for asymmetric synthesis, though yields remain low (≤35%).

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring and the pyrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Chemical Structure : The compound belongs to the pyrazolo[1,5-a]pyrazine family and features a unique substitution pattern that enhances its biological activity.
  • Target Enzyme : Its primary target is Cyclin-Dependent Kinase 2 (CDK2), an essential regulator of the cell cycle. The compound inhibits CDK2 by binding to its active site and forming hydrogen bonds with key amino acids, such as Leu83, which prevents the phosphorylation of substrates critical for cell cycle progression.
  • Biochemical Pathways : Inhibition of CDK2 leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cells, particularly in HCT116 colorectal cancer cells. This mechanism underlines its potential as an anticancer agent .

Anticancer Activity

The compound has been extensively studied for its anticancer properties:

  • Cell Cycle Arrest : Research indicates that it effectively induces cell cycle arrest in various cancer cell lines by inhibiting CDK2 activity. This effect is crucial for developing novel cancer therapies aimed at halting tumor growth.
  • Apoptosis Induction : Studies show that treatment with this compound leads to significant apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.

Enzyme Inhibition Studies

Beyond its role in cancer therapy, 2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has been investigated for its ability to inhibit other enzymes:

  • Cyclin-Dependent Kinases (CDKs) : Its specificity for CDK2 makes it a valuable tool for studying cell cycle regulation and the development of selective CDK inhibitors.
  • Broader Implications : The compound's interactions with other kinases could be explored further to understand its full range of biological effects and potential therapeutic applications.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that this compound significantly reduces proliferation in HCT116 cells through CDK2 inhibition.
Study BEnzyme InteractionInvestigated binding affinities and kinetics with various kinases, confirming selectivity for CDK2 over other kinases.
Study CPharmacokineticsAnalyzed the absorption and distribution within biological systems, revealing favorable pharmacokinetic properties that support its therapeutic use.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the phenyl ring or the pyrazine moiety. Key examples include:

Compound Name Substituents Molecular Weight Key Structural Features
2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 3,4-dimethylphenyl at C-2 279.3 (calc.) Enhanced lipophilicity from methyl groups
5-(2-Fluorobenzyl)-2-(4-fluorophenyl) derivative 4-fluorophenyl at C-2; 2-fluorobenzyl at C-5 367.36 Fluorine atoms improve metabolic stability
2-(o-Tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one o-tolyl at C-2 251.3 (calc.) Reduced steric hindrance compared to 3,4-dimethyl
5-((2-(3-Chlorophenyl)oxazol-4-yl)methyl) derivative Chlorophenyl-oxazole at C-5 476.9 Bulky substituent; increased molecular weight

Key Observations :

  • Fluorinated derivatives (e.g., ) exhibit higher metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
Anticancer Activity
  • Target Compound : In studies by Zheng et al. (2011), pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives with aryl substituents demonstrated inhibitory effects against A549 and H322 lung cancer cells. The 3,4-dimethylphenyl analog showed moderate activity (IC₅₀ ~10–20 µM), likely due to balanced lipophilicity and steric effects .
  • Fluorinated Analog : 5-(2-Fluorobenzyl)-2-(4-fluorophenyl) derivatives exhibited improved potency (IC₅₀ ~5–10 µM), attributed to enhanced target binding via halogen interactions .
  • Chlorinated/Oxazole Derivatives : Compounds with bulky substituents (e.g., ) showed reduced activity (IC₅₀ >50 µM), suggesting steric hindrance limits target engagement .
Prodrug Potential
  • The dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core can act as a prodrug, releasing active β-amidomethyl vinyl sulfones via equilibrium with acyclic forms . However, the 3,4-dimethylphenyl-substituted compound showed minimal conversion to the active form (<5% GSH adduct formation), unlike analogs with electron-withdrawing groups (e.g., trifluoromethyl), which achieved >20% conversion .

Biological Activity

2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. Understanding its biological activity is essential for evaluating its therapeutic potential, particularly in cancer treatment.

The primary mechanism through which this compound exerts its effects involves the inhibition of CDK2. This enzyme is pivotal in the transition from the G1 phase to the S phase of the cell cycle. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83, thereby preventing the phosphorylation of crucial substrates involved in cell cycle progression. This inhibition leads to cell cycle arrest and subsequently induces apoptosis in cancer cells, particularly in HCT116 colorectal cancer cells.

The compound exhibits significant biochemical properties that contribute to its biological activity:

  • Inhibition of CDK2 : The compound's interaction with CDK2 results in decreased cell proliferation and increased apoptosis.
  • Cell Cycle Arrest : It has been shown to induce arrest at the G0-G1 phase, leading to a reduction in cellular growth rates.
  • Environmental Influence : Factors such as pH and ionic strength can affect the compound's stability and reactivity, influencing its biological effectiveness.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

  • Antitumor Activity : In vitro studies have demonstrated that this compound significantly reduces the viability of cancer cell lines by inducing apoptosis and disrupting normal cell cycle progression.
  • Enzymatic Inhibition : The compound has been evaluated for its inhibitory effects on other enzymes involved in cancer progression and metabolic pathways, showcasing a broad spectrum of potential therapeutic applications .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on HCT116 Cells : A detailed examination revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3.
  • Comparative Analysis with Other CDK Inhibitors : In comparative studies with known CDK inhibitors like roscovitine and purvalanol A, this compound exhibited superior potency against CDK2 with lower IC50 values, indicating its potential as a more effective therapeutic agent .

Data Table: Biological Activity Summary

Biological ActivityEffect ObservedReference
CDK2 InhibitionSignificant decrease in phosphorylation
Cell Cycle ArrestInduction of G0-G1 phase arrest
Apoptosis InductionIncreased levels of apoptotic markers
Comparative PotencyLower IC50 than standard inhibitors

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?

The compound is typically synthesized via condensation reactions of pyrazole-5-carboxylate intermediates with amines. For example, microwave-assisted methods using ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and substituted phenethylamines in acetonitrile under reflux yield derivatives with reduced reaction times (57% yield) . Column chromatography (e.g., silica gel with ethyl acetate) is used for purification . Alternative approaches include cyclization of β-amidomethyl vinyl sulfones, though these may lack prodrug utility due to stability issues .

Q. How is the antiproliferative activity of this compound screened in preclinical studies?

Standard protocols involve cell viability assays (e.g., MTT or SRB) on lung adenocarcinoma lines (A549, H322). IC50 values are calculated from dose-response curves, with derivatives showing activity in the low micromolar range (e.g., 3.8–12.4 µM) . Caspase-based high-throughput screening (HTS) is used to identify apoptosis-inducing candidates . Positive controls often include cisplatin or doxorubicin .

Q. What assays are used to evaluate apoptosis and autophagy induction?

Apoptosis is quantified via Annexin V/PI staining, caspase-3/7 activation assays, and PARP cleavage . Autophagy is assessed using LC3-II immunofluorescence or Western blotting for Beclin-1 and p62 . Conflicting results may arise; for example, some derivatives induce caspase-dependent apoptosis, while others trigger autophagic cell death .

Advanced Research Questions

Q. How do structural modifications at the 2- and 3-positions of the pyrazolo[1,5-a]pyrazin-4(5H)-one core influence bioactivity?

Substituents at the 2- and 3-positions critically modulate potency. For instance:

  • 2-(3,4-Dimethylphenyl) : Enhances lipophilicity and membrane permeability, improving IC50 values against A549 cells .
  • 3-Aryl groups : Electron-withdrawing groups (e.g., chloro) increase apoptosis induction, while methoxy groups favor autophagy . Crystal structure analysis (e.g., P1 triclinic symmetry, screw-boat conformation) reveals that planar aromatic systems and weak intermolecular C–H⋯O interactions stabilize bioactive conformations .

Q. What methodological strategies address contradictions in cytotoxicity data across cell lines?

Discrepancies (e.g., higher potency in A549 vs. H322 cells) may stem from differential expression of targets like p53 or Hsp70. To resolve this:

  • Perform genetic knockdowns (siRNA for p53 or Hsp70) to assess dependency .
  • Use isogenic cell lines (e.g., p53 wild-type vs. null) to isolate mechanism .
  • Validate via xenograft models (e.g., nude mice) to confirm in vivo relevance .

Q. How can microwave-assisted synthesis improve the efficiency of derivative preparation?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 5–60 minutes) by enhancing thermal homogeneity. This method avoids toxic solvents (e.g., DMF) and improves yields (up to 72% for hydrazone derivatives) . Key parameters include power (300–600 W) and temperature (60–110°C), optimized via design-of-experiment (DoE) models .

Q. What pharmacokinetic challenges are associated with this compound, and how are they mitigated?

Poor solubility and rapid hepatic clearance are common issues. Strategies include:

  • Prodrug design : Cyclization to dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones improves stability but may limit bioavailability .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) NPs enhance tumor targeting .
  • Metabolic profiling : Liver microsome assays identify cytochrome P450 (CYP) liabilities, guiding structural tweaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.